Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Description
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Properties
CAS No. |
31396-84-6 |
|---|---|
Molecular Formula |
C32F16N8Zn |
Molecular Weight |
865.7 g/mol |
IUPAC Name |
zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
BEAYCAVYGQXGEJ-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Zn+2] |
Origin of Product |
United States |
Biological Activity
The compound known as Zinc;5,6,7,8,...-nonadecaene is a complex phthalocyanine derivative characterized by a unique structure that incorporates multiple fluorinated groups and nitrogen atoms. This compound is of significant interest in the field of biomedical optics and photodynamic therapy (PDT) due to its potential biological activities.
- Molecular Formula : C32F16N8Zn
- Molecular Weight : 577.90 g/mol
- IUPAC Name : Zinc phthalocyanine derivative with hexadecafluoro substituents.
Biological Activity Overview
Zinc phthalocyanines are well-known for their application as photosensitizers in PDT. The incorporation of fluorinated groups enhances their photophysical properties and stability in biological environments.
- Photodynamic Therapy : Upon activation by light (typically in the range of 600-700 nm), these compounds produce reactive oxygen species (ROS), which induce cell death in targeted tissues.
- Cancer Treatment : Studies have shown that zinc phthalocyanines can effectively target various cancer cell lines including squamous cell carcinoma and melanoma .
Research Findings
Recent studies have demonstrated that the biological activity of this specific zinc phthalocyanine derivative is influenced by its structural characteristics:
- In Vitro Studies :
- In Vivo Studies :
Case Studies
- Study on Tumor Hypoxia :
- Comparative Efficacy Study :
Data Table: Comparative Biological Activity
Preparation Methods
Preparation of Hexadecafluorophthalocyanine Ligand
The ligand is typically synthesized via the cyclotetramerization of tetrafluorophthalonitrile derivatives. This process involves:
- Using tetrafluorophthalonitrile as the fluorinated precursor.
- Performing the cyclotetramerization reaction under reflux conditions with a suitable base (e.g., sodium methoxide or other alkoxides).
- The reaction often takes place in high-boiling solvents such as dimethylformamide (DMF) or quinoline to facilitate the formation of the macrocyclic phthalocyanine ring.
- The presence of multiple fluorine atoms (16 in total) on the phthalocyanine ring imparts unique electronic and steric properties, enhancing stability and electron-withdrawing characteristics.
Metal Complexation with Zinc Ions
After the ligand formation:
- The hexadecafluorophthalocyanine ligand is reacted with a zinc salt, commonly zinc chloride (ZnCl2), zinc acetate, or zinc acetate dihydrate.
- The complexation is typically carried out in solvents such as DMF, dimethyl sulfoxide (DMSO), or other polar aprotic solvents.
- The reaction mixture is refluxed for several hours to ensure complete metal insertion into the macrocyclic ligand.
- The product is then isolated by precipitation, filtration, and purification steps such as recrystallization or column chromatography.
Detailed Preparation Methodology (Inferred and Analogous)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Ligand Synthesis | Cyclotetramerization of tetrafluorophthalonitrile | Reflux in DMF or quinoline with sodium methoxide base, 8-24 hours |
| 2. Metalation | Reaction of ligand with zinc salt (ZnCl2) | Reflux in DMF or DMSO, 6-12 hours |
| 3. Purification | Recrystallization or column chromatography | Use of solvents like chloroform, methanol, or dichloromethane |
This method is supported by analogous procedures reported for cobalt and copper hexadecafluorophthalocyanines, which share the same ligand framework and differ only by the central metal ion.
Research Findings on Preparation and Purification
- Purification Techniques: The final zinc hexadecafluorophthalocyanine compound is purified by recrystallization or chromatographic methods to remove unreacted ligands and metal salts, ensuring high purity for electronic or photodynamic applications.
- Yield Optimization: The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize byproducts.
- Scale-Up Potential: Industrial synthesis adapts these methods to larger reactors with controlled temperature and inert atmosphere to produce bulk quantities while maintaining product quality.
Comparative Analysis with Related Metal Hexadecafluorophthalocyanines
| Aspect | Zinc Hexadecafluorophthalocyanine | Copper Hexadecafluorophthalocyanine | Nickel Hexadecafluorophthalocyanine | Cobalt Hexadecafluorophthalocyanine |
|---|---|---|---|---|
| Ligand Precursor | Tetrafluorophthalonitrile | Same | Same | Same |
| Metal Salt | ZnCl2 or Zn(OAc)2 | CuCl2 | NiCl2 | CoCl2 |
| Solvent | DMF, DMSO | DMF, iodobenzene | DMF | DMF |
| Reaction Temp | Reflux (~150-180 °C) | Reflux | Reflux | Reflux |
| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Column chromatography | Recrystallization |
| Applications | Electronic materials, photodynamic therapy | Electron transport, PDT | Antibacterial, photodynamic therapy | Catalysis, electronic materials |
This table reflects the shared synthetic pathway with metal-specific adjustments.
Summary of Preparation Method
The preparation of Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene involves:
- Synthesizing the hexadecafluorophthalocyanine ligand via cyclotetramerization of tetrafluorophthalonitrile under basic reflux conditions.
- Complexing the ligand with zinc salts in polar aprotic solvents under reflux.
- Purifying the resulting zinc complex by recrystallization or chromatographic techniques to obtain a high-purity product suitable for advanced applications.
This method is consistent with the preparation of analogous fluorinated metal phthalocyanines and supported by diverse research on copper, nickel, and cobalt derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing zinc hexadecafluoro macrocyclic complexes, and how can purity be ensured?
- Methodology : Use stepwise ligand synthesis followed by metalation under inert conditions. Ligands with fluorinated substituents require anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using fluorinated solvents like 1,1,2-trifluorotrichloroethane) is critical to isolate the macrocycle. Confirm purity via elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to detect residual solvent or unreacted ligands .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex’s structure?
- Methodology :
- X-ray crystallography : Essential for resolving the macrocyclic framework and fluorine coordination geometry. Use synchrotron radiation to enhance resolution for heavy atoms (Zn) and light atoms (F, N) .
- NMR : ¹⁹F NMR is critical for tracking fluorinated substituents (chemical shifts between -70 to -120 ppm). ¹H-¹⁵N HMBC can confirm nitrogen-Zn coordination .
- UV-Vis/EPR : Monitor d-d transitions (Zn²⁺) and ligand-centered charge-transfer bands. EPR is less useful for diamagnetic Zn²⁺ but can detect paramagnetic impurities .
Advanced Research Questions
Q. How can conflicting data from X-ray diffraction and DFT calculations regarding fluorine coordination geometry be resolved?
- Methodology :
- Perform Bader charge analysis (QTAIM) to evaluate electron density at bond critical points between Zn and F/N atoms.
- Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/def2-TZVP basis set). Discrepancies >0.05 Å suggest lattice packing effects or solvent interactions .
- Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., F···H interactions) that may distort geometry in the solid state .
Q. What experimental approaches differentiate thermodynamic vs. kinetic stability in fluorinated macrocycles under redox conditions?
- Methodology :
- Cyclic voltammetry : Scan at varying sweep rates (10 mV/s to 1 V/s). Irreversible peaks indicate kinetic instability (e.g., ligand decomposition).
- Controlled-potential electrolysis : Monitor Zn²⁺/Zn⁰ redox couples in DMF. A stable current over 24 hours suggests thermodynamic stability .
- In-situ Raman spectroscopy : Track Zn-N/F bond vibrations during redox cycles. Shifts >10 cm⁻¹ imply structural rearrangement .
Q. How do fluorinated substituents influence supramolecular assembly in solution versus solid state?
- Methodology :
- SAXS/SANS : Probe solution-phase aggregation (fluorophobic effect) using contrast-matching solvents (e.g., deuterated acetone).
- Single-crystal-to-single-crystal (SCSC) transformations : Expose crystals to vapors (e.g., methanol) and track fluorine-mediated host-guest interactions via in-situ XRD .
- DOSY NMR : Measure diffusion coefficients to estimate hydrodynamic radii of aggregates in CDCl₃ .
Q. What strategies mitigate fluorescence quenching in fluorinated zinc complexes for optoelectronic applications?
- Methodology :
- Introduce bulky substituents (e.g., tert-butyl groups) to minimize π-π stacking.
- Use time-resolved fluorescence spectroscopy (TRFS) with a streak camera to differentiate static vs. dynamic quenching.
- Optimize solvent polarity (e.g., toluene vs. DMSO) to stabilize excited states .
Data Contradiction Analysis
Q. How to address inconsistencies in reported catalytic activity for C-F bond activation?
- Root cause : Variability in ligand denticity (N vs. F coordination) and solvent effects (e.g., hexafluoroisopropanol stabilizes transition states).
- Resolution :
- Standardize reaction conditions (substrate:catalyst ratio, solvent, temperature) using a Box-Behnken experimental design .
- Perform kinetic isotope effect (KIE) studies (C₆F₆ vs. C₆D₆) to identify rate-determining steps .
Experimental Design Tables
Table 1 : Key spectroscopic signatures for zinc macrocycle characterization.
| Technique | Expected Signal | Diagnostic Use |
|---|---|---|
| ¹⁹F NMR | δ -110 ppm (CF₂), -85 ppm (CF₃) | Fluorine coordination environment |
| X-ray | Zn-N: 2.0–2.2 Å; Zn-F: 2.4–2.6 Å | Geometric isomerism |
| UV-Vis | λ = 320 nm (LMCT), 450 nm (d-d) | Electronic transitions |
Table 2 : Stability comparison under redox conditions.
| Condition | Thermodynamic Stability (ΔG, kJ/mol) | Kinetic Stability (t₁/₂, h) |
|---|---|---|
| Air (25°C) | -45.3 | 2.1 |
| N₂ (80°C) | -38.9 | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
